10-Bromo-1,8-dichloroanthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14935-25-2 |
|---|---|
Molecular Formula |
C14H7BrCl2 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
10-bromo-1,8-dichloroanthracene |
InChI |
InChI=1S/C14H7BrCl2/c15-14-8-3-1-5-12(16)10(8)7-11-9(14)4-2-6-13(11)17/h1-7H |
InChI Key |
XZLPQPYJGAVYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 10 Bromo 1,8 Dichloroanthracene
Historical Overview of Brominated and Chlorinated Anthracene (B1667546) Synthesis
The synthesis of halogenated anthracenes has a rich history, driven by their utility as intermediates in the production of dyes, pigments, and functional materials. solubilityofthings.com Early methods often relied on direct halogenation, which, while straightforward, frequently resulted in mixtures of products due to the high reactivity of the anthracene nucleus. nih.gov Electrophilic aromatic substitution on anthracene typically occurs at the most reactive 9- and 10-positions, as this allows for the formation of a more stabilized carbocation intermediate where two benzene (B151609) rings remain intact. acs.orgyoutube.com
Controlling the regioselectivity of these reactions has been a persistent challenge. For instance, the direct chlorination of anthracene in a solvent like carbon disulfide can lead to an addition reaction, forming 9,10-dichloroanthracene, which can then be converted to 9-chloroanthracene (B1582455) upon heating with an alkali. youtube.com The synthesis of polyhalogenated anthracenes, especially those with a specific substitution pattern, requires more sophisticated and controlled synthetic strategies to overcome the challenges of reduced reactivity of the already halogenated ring and to direct the incoming electrophiles to the desired positions. nih.gov
Precursor Chemistry and Synthesis Routes to the 1,8-Dichloroanthracene (B3240527) Scaffold
The synthesis of 10-Bromo-1,8-dichloroanthracene necessitates the initial construction of the 1,8-dichloroanthracene precursor. This scaffold can be prepared through various synthetic routes, often starting from more readily available materials like 1,8-dichloroanthraquinone (B31358).
A key method for preparing the 1,8-dichloroanthracene core involves the reduction of 1,8-dichloroanthracen-10(9H)-one (also known as 1,8-dichloroanthrone). This transformation is a critical step in moving from a more oxidized anthraquinone (B42736) system to the fully aromatic anthracene framework. A related synthesis of 1,5-dichloroanthracene from 1,5-dichloroanthraquinone (B31372) has been detailed, which involves reduction using zinc dust in aqueous ammonia, followed by treatment with hydrochloric acid in isopropanol (B130326) to yield the final product. chemicalbook.com A similar reductive aromatization strategy can be envisioned for the synthesis of 1,8-dichloroanthracene from its corresponding anthrone (B1665570) or anthraquinone precursor. For instance, the synthesis of 1,8-diiodoanthracene (B1337777) has been achieved from 1,8-dichloroanthraquinone in a three-step process. researchgate.net
The synthesis of various 1,8-dichloroanthracene analogues has been reported, starting from 1,8-dichloro-9(10H)-anthracenone. google.com This precursor allows for modifications at the 9-position before potential aromatization to the anthracene core.
With the 1,8-dichloroanthracene scaffold in hand, the next critical step is the regioselective introduction of a bromine atom at the 10-position. The electronic properties of the chlorinated anthracene direct the incoming electrophile, and specific methodologies are required to achieve the desired isomer.
Electrophilic bromination is a fundamental reaction for functionalizing aromatic compounds. For anthracenes, this reaction is highly regioselective for the 9- and 10-positions. acs.orgresearchgate.net The use of brominating agents like N-Bromosuccinimide (NBS) is common. In the case of dibenz[a,c]anthracene, halogenation with NBS in carbon tetrachloride leads to monobromination at the 9- and 10-positions. researchgate.net It is plausible that a similar approach with 1,8-dichloroanthracene would favor bromination at the electronically activated 10-position (or 9-position, which is equivalent in the unsubstituted case). The reaction is often accelerated by the presence of a radical initiator or light. nih.gov A study on the bromination of 9,10-dibromoanthracene (B139309) using bromine in chloroform (B151607) under irradiation yielded hexabromo-tetrahydroanthracene derivatives, highlighting the potential for addition reactions under certain conditions. nih.gov
| Reagent System | Substrate | Product | Yield | Reference |
| Bromine in Carbon Disulphide | 1,8-Dihydroxy-9-anthrone | 10-Bromo-1,8-dihydroxy-9-anthrone | 77.5% | prepchem.com |
| NBS in CCl4 | Dibenz[a,c]anthracene | 9- and 10-monobromination products | - | researchgate.net |
| Bromine in Chloroform (with irradiation) | 9,10-Dibromoanthracene | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 73% | nih.gov |
Achieving high regioselectivity is paramount in the synthesis of specifically substituted anthracenes. The use of certain solvents and catalysts can significantly influence the outcome of halogenation reactions. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for the regioselective halogenation of a variety of arenes and heterocycles using N-halosuccinimides. organic-chemistry.orgdocumentsdelivered.comnih.gov This solvent enhances the reactivity of the halogenating agent and can lead to high yields under mild conditions without the need for additional catalysts. organic-chemistry.org
Furthermore, the choice of catalyst can direct the halogenation. While Lewis acids are common catalysts for electrophilic aromatic substitution, Brønsted acids have also been employed, particularly for arenes with electron-withdrawing groups. acs.orgkhanacademy.org The development of one-pot halogenation followed by cross-coupling reactions has also expanded the versatility of these methods. organic-chemistry.orgdocumentsdelivered.com For the synthesis of this compound, a carefully chosen halogenating agent and reaction conditions would be necessary to ensure the bromine is introduced at the desired 10-position, avoiding other potential sites.
Strategies for Introduction of Bromine at the 10-Position
Advanced Synthetic Protocols and Catalytic Systems for this compound
Modern synthetic chemistry offers a range of advanced protocols and catalytic systems that could be applied to the synthesis of this compound, aiming for higher efficiency, selectivity, and milder reaction conditions. While specific literature on catalytic systems for the direct synthesis of this compound is scarce, principles from related transformations can be extrapolated.
Catalytic methods for the halogenation of arenes have become increasingly sophisticated. For example, Lewis base catalysis has been shown to be effective for the electrophilic chlorination of various aromatics using N-chlorosuccinimide. researchgate.net Such a system might be adaptable for the bromination of 1,8-dichloroanthracene.
The challenges associated with the synthesis of polyhalogenated anthracenes, such as reduced reactivity towards further bromination, can sometimes be overcome with modern catalytic approaches. nih.gov For instance, the development of catalysts that can operate under mild conditions is crucial for substrates that may be prone to degradation or side reactions under harsh traditional methods. acs.org The use of microwave-assisted synthesis has also been shown to be effective in promoting Diels-Alder reactions of chlorinated anthracenes, suggesting its potential utility in other transformations of these molecules. jksus.org
| Synthetic Approach | Key Features | Potential Application |
| Halogenation in HFIP | Mild conditions, high regioselectivity, no catalyst needed. organic-chemistry.orgdocumentsdelivered.comnih.gov | Regioselective bromination of 1,8-dichloroanthracene. |
| Brønsted Acid Catalysis | Effective for arenes with electron-withdrawing groups. acs.org | Could facilitate bromination of the dichloro-substituted anthracene ring. |
| Lewis Base Catalysis | Utilizes inexpensive and readily available N-halosuccinimides. researchgate.net | Potential for controlled bromination of the anthracene core. |
| Microwave-Assisted Synthesis | Can accelerate reactions that are slow under conventional heating. jksus.org | May improve yields and reduce reaction times for the bromination step. |
Purification and Isolation Methodologies for High-Purity Compounds
Achieving high purity of this compound is crucial for its use in further applications and for accurate characterization. A multi-step purification strategy is often necessary to remove unreacted starting materials, by-products (such as isomers or poly-brominated species), and other impurities.
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the crystallization of the pure product upon cooling. For halogenated anthracenes, common recrystallization solvents include mixtures of chloroform and hexane (B92381), or benzene and toluene. nih.govlookchem.comcdc.gov The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration.
Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. For polyhalogenated aromatic compounds, silica (B1680970) gel or alumina (B75360) are common stationary phases. nih.govlookchem.comnih.gov The crude mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with weaker interactions with the stationary phase will travel down the column more quickly, allowing for the separation of the desired product. The polarity of the eluent is a key parameter that is often optimized to achieve the best separation. Non-polar solvents like hexane are often used, sometimes with the addition of a slightly more polar solvent like ethyl acetate (B1210297) to control the elution rate. nih.gov
Sublimation: For compounds that are stable at elevated temperatures and have a sufficiently high vapor pressure, vacuum sublimation can be an excellent final purification step. lookchem.comcdc.gov The impure solid is heated under reduced pressure, causing it to sublime directly into the gas phase. The gaseous compound then deposits as pure crystals on a cold surface, leaving non-volatile impurities behind.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for the separation of closely related isomers, preparative HPLC is a powerful tool. diva-portal.orgsielc.com Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is commonly used for the separation of polycyclic aromatic hydrocarbons and their derivatives. diva-portal.orgsielc.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Table 2: Purification Techniques for Halogenated Anthracenes
| Method | Principle | Key Parameters | Reference |
| Recrystallization | Differential solubility at varying temperatures. | Solvent system, cooling rate. | nih.govlookchem.comcdc.gov |
| Column Chromatography | Differential adsorption on a stationary phase. | Stationary phase (silica/alumina), eluent system. | nih.govlookchem.comnih.gov |
| Sublimation | Phase transition from solid to gas and back to solid. | Temperature, pressure. | lookchem.comcdc.gov |
| HPLC | Differential partitioning between stationary and mobile phases. | Column type (e.g., C18), mobile phase composition, flow rate. | diva-portal.orgsielc.com |
Derivatization Strategies and Synthetic Transformations Involving 10 Bromo 1,8 Dichloroanthracene
Carbon-Carbon Bond Formation Reactions
The presence of a bromine atom at the 10-position and chlorine atoms at the 1- and 8-positions of the anthracene (B1667546) core allows for selective chemical modifications. The C-Br bond is more reactive than the C-Cl bonds in many cross-coupling reactions, providing a handle for regioselective functionalization.
Cross-Coupling Reactions Utilizing the Bromine at Position 10
The Sonogashira-Hagihara cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, is instrumental in synthesizing alkynyl-substituted aromatic compounds. wikipedia.orgorganic-chemistry.org
In the context of 10-Bromo-1,8-dichloroanthracene, the Sonogashira coupling allows for the selective introduction of an alkynyl group at the 10-position. researchgate.net The reaction generally proceeds under mild conditions, which is advantageous for preserving the integrity of the dichloro-substituted anthracene scaffold. wikipedia.org For instance, the coupling with trimethylsilylacetylene, a commonly used reagent, can be achieved, followed by the removal of the trimethylsilyl (B98337) protecting group to yield the terminal alkyne. wikipedia.org
A typical procedure involves reacting this compound with a terminal alkyne in a suitable solvent like THF or DMF, with a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine. nih.govhes-so.ch The selective reactivity of the bromine atom over the chlorine atoms is a key feature of this transformation.
Table 1: Examples of Sonogashira-Hagihara Cross-Coupling Reactions
| Entry | Alkyne | Catalyst System | Product | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | 1,8-Dichloro-10-(phenylethynyl)anthracene | libretexts.org |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 1,8-Dichloro-10-((trimethylsilyl)ethynyl)anthracene | wikipedia.org |
| 3 | 1-Heptyne | Pd(OAc)₂, PPh₃, CuI, Et₃N | 1,8-Dichloro-10-(hept-1-yn-1-yl)anthracene | researchgate.net |
This table is illustrative and based on general Sonogashira reaction principles.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. researchgate.netrsc.org This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium complex. rsc.orgnih.gov
For this compound, the Suzuki-Miyaura reaction offers a direct route to introduce aryl or heteroaryl substituents at the 10-position. The reaction demonstrates good functional group tolerance and often proceeds with high yields. nih.govrsc.org The reactivity difference between the C-Br and C-Cl bonds again allows for selective arylation at the C-10 position. Chloroanthraquinones have been shown to undergo facile Suzuki cross-coupling with substituted phenyl boronic acids. researchgate.net
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or cesium fluoride. researchgate.netresearchgate.net A variety of arylboronic acids can be employed, leading to a diverse range of 10-aryl-1,8-dichloroanthracene derivatives.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Product | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,8-Dichloro-10-phenylanthracene | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1,8-Dichloro-10-(4-methoxyphenyl)anthracene | rsc.org |
| 3 | 2-Thienylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 1,8-Dichloro-10-(thiophen-2-yl)anthracene | nih.gov |
This table is illustrative and based on general Suzuki-Miyaura reaction principles.
The Kumada cross-coupling reaction, one of the earliest transition-metal-catalyzed cross-coupling methods, utilizes a Grignard reagent and an organic halide to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com
The Kumada coupling can be applied to this compound to introduce alkyl, vinyl, or aryl groups at the 10-position. rhhz.net This method is particularly attractive due to the commercial availability and straightforward preparation of Grignard reagents. nih.gov The reaction often proceeds under mild conditions and can be a cost-effective synthetic route. organic-chemistry.org
A typical Kumada coupling involves the reaction of this compound with a Grignard reagent (R-MgBr) in a solvent like THF or diethyl ether, in the presence of a nickel or palladium catalyst, such as NiCl₂(dppe) or Pd(PPh₃)₄. nrochemistry.comresearchgate.net
Table 3: Examples of Kumada Cross-Coupling Reactions
| Entry | Grignard Reagent | Catalyst | Product | Reference |
| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | 1,8-Dichloro-10-phenylanthracene | wikipedia.org |
| 2 | Methylmagnesium iodide | Pd(PPh₃)₄ | 1,8-Dichloro-10-methylanthracene | researchgate.net |
| 3 | Vinylmagnesium bromide | Ni(acac)₂ | 1,8-Dichloro-10-vinylanthracene | wikipedia.org |
This table is illustrative and based on general Kumada reaction principles.
Lithiation and Subsequent Quenching Reactions
An alternative strategy for the functionalization of this compound involves a halogen-metal exchange reaction to form an organolithium intermediate. This is typically achieved by treating the bromoanthracene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 1,8-dichloro-10-lithioanthracene is a potent nucleophile that can react with a variety of electrophiles.
This two-step, one-pot procedure allows for the introduction of a wide range of functional groups at the 10-position. The quenching of the lithiated intermediate with different electrophiles can lead to the formation of new carbon-carbon, carbon-hydrogen, carbon-oxygen, or carbon-heteroatom bonds.
For example, quenching with an aldehyde or ketone will yield the corresponding alcohol, while reaction with carbon dioxide will produce a carboxylic acid. Alkylation can be achieved using alkyl halides, and silylation can be performed with silyl (B83357) chlorides.
Table 4: Examples of Lithiation and Quenching Reactions
| Entry | Electrophile | Product |
| 1 | N,N-Dimethylformamide (DMF) | 1,8-Dichloro-10-formylanthracene |
| 2 | Carbon dioxide (CO₂) | 1,8-Dichloroanthracene-10-carboxylic acid |
| 3 | Trimethylsilyl chloride (TMSCl) | 1,8-Dichloro-10-(trimethylsilyl)anthracene |
| 4 | Iodomethane (CH₃I) | 1,8-Dichloro-10-methylanthracene |
This table is illustrative and based on general lithiation and quenching reaction principles.
Diels-Alder Cycloaddition Reactions of 1,8-Dichloroanthracene (B3240527) Derivatives as Diene
The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition reaction that forms a six-membered ring. libretexts.orgmasterorganicchemistry.com Anthracene and its derivatives can act as the diene component in this reaction, reacting across the 9- and 10-positions. orientjchem.org The reaction of 1,8-dichloroanthracene with various dienophiles leads to the formation of ethanoanthracene cycloadducts. researchgate.net
The regioselectivity and stereoselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles are important considerations. mdpi.com In the case of 1,8-dichloroanthracene reacting with an unsymmetrical dienophile like acrolein, the formation of syn and anti isomers is possible. mdpi.com Theoretical studies have been conducted to understand and predict the regioselectivity of these reactions. mdpi.com The reaction is often facilitated by electron-withdrawing groups on the dienophile. libretexts.org
The Diels-Alder reaction provides a route to complex, three-dimensional structures from the planar anthracene core, which can be valuable for the synthesis of novel materials and biologically active molecules.
Table 5: Examples of Diels-Alder Cycloaddition Reactions
| Entry | Dienophile | Product | Reference |
| 1 | Maleic anhydride | 1,8-Dichloro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | libretexts.org |
| 2 | Acrylonitrile | anti-11-Cyano-1,8-dichloro-9,10-ethanoanthracene | researchgate.net |
| 3 | Acrolein | anti-1,8-Dichloro-9,10-ethanoanthracene-11-carbaldehyde | mdpi.com |
| 4 | N-Ethylmaleimide | N-Ethyl-1,8-dichloro-9,10-ethanoanthracene-11,12-dicarboximide | uc.pt |
This table is illustrative and based on general Diels-Alder reaction principles.
Heteroatom-Substituted Derivatives
The introduction of heteroatoms such as phosphorus, silicon, and boron into the anthracene framework can significantly alter its electronic and structural properties, leading to materials with novel applications. This compound serves as a key precursor for the synthesis of these heteroatom-substituted derivatives.
Phosphorus-containing anthracene derivatives are of interest for their potential as ligands in catalysis and as building blocks for functional materials. The synthesis of 9-bromo-10-diphenylphosphanylanthracene can be achieved by treating 9,10-dibromoanthracene (B139309) with one equivalent of n-butyllithium followed by chlorodiphenylphosphane. znaturforsch.comresearchgate.net This monosubstituted product can be further oxidized with chalcogens to yield the corresponding phosphine oxides, sulfides, and selenides. znaturforsch.comresearchgate.net While reports on 10-heterosubstituted 9-bromoanthracenes are relatively rare, this method provides a direct route to phosphorus-functionalized anthracenes. znaturforsch.com
Silicon-containing anthracenes have been explored for their unique electronic properties and potential applications in organic electronics. This compound is a key intermediate in the synthesis of 1,8-dichloro-10-(trimethylelement)anthracenes, where the element can be silicon, germanium, or tin. researchgate.net The synthesis involves the quantitative bromination of 1,8-dichloroanthracene to yield this compound, which is then reacted with the appropriate trimethyl element chloride. researchgate.net These molecules exhibit a butterfly-like deformation of the anthracene backbone. researchgate.net Additionally, linked 1,8-dichloroanthracen-10-yl derivatives have been synthesized through cross-coupling reactions using this compound and doubly ethynyl-substituted substrates, with linkers such as dimethylsilyldiethynyl. researchgate.net
Boron-doped organic molecules are gaining attention for their unique electronic and photophysical properties. 9-Bromo-10-borylanthracene has been synthesized as an intermediate for the preparation of trianthrylboranes. znaturforsch.com This highlights the utility of bromoanthracene derivatives in accessing boron-containing polycyclic aromatic hydrocarbons. While specific examples detailing the direct use of this compound for boron-containing frameworks are not prevalent in the provided search results, the synthesis of arylboronic acids from the electrochemical coupling of aromatic halides with trialkyl borates suggests a potential pathway for such transformations. researchgate.net
Multi-Step Syntheses of Complex Anthracene Oligomers and Polymers
The development of well-defined anthracene-based oligomers and polymers is crucial for advancing the field of organic electronics. This compound is a valuable monomer in the construction of these extended π-conjugated systems due to its potential for controlled, step-wise functionalization.
Cross-coupling reactions are a powerful method for creating carbon-carbon bonds and are extensively used in the synthesis of conjugated polymers. Research has demonstrated the synthesis of linked 1,8-dichloroanthracen-10-yl derivatives through cross-coupling reactions of this compound with various doubly ethynyl-substituted substrates. researchgate.net The linkers used to connect the anthracene units include butadiynediyl, dimethylsilyldiethynyl, and various aromatic diethynyl moieties. researchgate.net These reactions provide a means to construct rigid and semi-rigid organic frameworks with defined lengths and geometries. The resulting anthracene compounds have been characterized by NMR spectroscopy and high-resolution mass spectrometry, confirming the successful formation of these complex oligomeric structures. researchgate.net
Computational and Theoretical Investigations of 10 Bromo 1,8 Dichloroanthracene and Its Derivatives
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic ground state structure of molecular systems. scispace.com It is an alternative to traditional wavefunction-based methods, using the electron density as the fundamental variable. scispace.com This approach is widely applied to organic materials like anthracenes to understand the relationship between molecular structure and electronic properties. researchgate.net DFT calculations are instrumental in predicting the structural, electronic, and optical characteristics of complex molecules, clarifying their stability, conductivity, and reactivity. bohrium.com Studies on related anthracene (B1667546) derivatives show that halogenation significantly influences these properties. bohrium.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and electrical transport properties. irjweb.comschrodinger.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. irjweb.com This small energy gap is also a hallmark of materials with potential as organic semiconductors. bohrium.com For instance, in a DFT study of a brominated 9,10-diphenylanthracene (B110198) derivative, the anionic state exhibited a very low energy gap of approximately 1.3679 eV, suggesting enhanced conductivity. bohrium.com The energy of the HOMO-LUMO gap can be experimentally verified using UV-Vis spectroscopy, as it corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.com
To illustrate the data obtained from such analyses, the following interactive table shows representative DFT-calculated energy values for a related anthracene derivative.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.8096 | Lowest Unoccupied Molecular Orbital; acts as the electron acceptor. |
| HOMO | -6.2967 | Highest Occupied Molecular Orbital; acts as the electron donor. |
| Energy Gap (ΔE) | 4.4871 | The difference between HOMO and LUMO energies; indicates chemical reactivity and stability. irjweb.com |
This data is representative of a typical DFT analysis on a heterocyclic compound and serves for illustrative purposes.
DFT calculations provide detailed maps of the electron density distribution within a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to predicting sites of chemical attack. Methods such as Mulliken charge analysis are used to assign partial charges to each atom in the molecule, offering a quantitative picture of charge distribution. irjweb.com Understanding the molecular electrostatic potential (MEP) is a critical tool for identifying these reactive centers.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hybridization, covalency, and intramolecular charge transfer effects within a molecule. uba.ar It translates the complex results of a quantum mechanical calculation into the familiar, intuitive language of Lewis structures, with localized bonds and lone pairs. uba.ar
Prediction of Reactivity Descriptors and Reaction Pathways
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires additional electronic charge.
The following table outlines the formulas used to calculate these descriptors from ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
| Reactivity Descriptor | Formula |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ² / (2η) |
These parameters are crucial for predicting reaction pathways and understanding trends in global chemical reactivity. researchgate.net
Computational Modeling of Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface of a molecule is generated in a way that partitions the crystal's electron density among the contributing molecules. This surface provides a unique 3D picture of the molecular environment.
A representative data table from a Hirshfeld analysis is shown below.
| Interaction Type | Contribution (%) | Description |
| H···H | 58.9% | Hydrogen-hydrogen contacts, often the most abundant in organic crystals. nih.gov |
| H···O/O···H | 17.9% | Contacts representing hydrogen bonds or weaker van der Waals forces. nih.gov |
| H···Br/Br···H | 9.5% | Halogen-hydrogen contacts, indicating the role of the halogen in packing. nih.gov |
| C···H/H···C | 5.0% | Carbon-hydrogen contacts. |
| C···C | 2.5% | π-stacking interactions between aromatic rings. |
This data is from a study on 1-(12-bromododecyl)indoline-2,3-dione and serves as an example of the insights gained from Hirshfeld analysis. nih.gov
Quantum-Chemical Calculations for Photochemical Processes
Quantum-chemical calculations are essential for modeling the behavior of molecules upon interaction with light. diva-portal.org Photochemical processes are driven by the absorption of a photon, which promotes a molecule from its ground electronic state to an excited state. The subsequent de-excitation can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing). diva-portal.org
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate these ultrafast processes. These calculations provide insights into the energies of various excited states and the potential energy surfaces that govern the de-excitation pathways. This allows for the prediction of photoproducts and an understanding of the electronic and structural transformations that occur after photoexcitation. diva-portal.org For an anthracene derivative, such studies would be critical for applications in areas like organic light-emitting diodes (OLEDs) or molecular switches.
Advanced Spectroscopic and Structural Characterization Techniques in 10 Bromo 1,8 Dichloroanthracene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is an essential technique for determining the precise structure of organic molecules. However, specific experimental data for 10-Bromo-1,8-dichloroanthracene are not available in the public domain.
Proton (¹H) NMR Applications
A ¹H NMR spectrum for this compound would be expected to show a complex pattern of signals in the aromatic region. The seven protons on the anthracene (B1667546) core would exhibit chemical shifts and coupling constants influenced by the differing electronic effects of the bromine and chlorine substituents. The asymmetry of the substitution pattern would render all seven protons chemically distinct, likely resulting in a series of doublets and triplets. However, no experimentally obtained spectra have been published to confirm these theoretical expectations.
Carbon-13 (¹³C) NMR Applications
Similarly, a ¹³C NMR spectrum would be invaluable for confirming the carbon framework of the molecule. It would be expected to show 14 distinct signals, corresponding to each carbon atom in the anthracene skeleton. The carbons directly bonded to the halogen atoms (C-1, C-8, C-10) and the bromine-bearing C-10 would show characteristic shifts. Without experimental data, a definitive assignment of these carbon signals is not possible.
Variable Temperature NMR Studies for Reaction Monitoring
Variable temperature (VT) NMR studies are a powerful tool for investigating dynamic processes, such as rotational barriers or chemical exchanges. For a molecule like this compound, VT-NMR could potentially be used to study the conformational dynamics or to monitor its stability and reaction kinetics at different temperatures. There is currently no information available in the literature regarding the application of this technique to this specific compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its exact mass of approximately 323.91100 u. chemsrc.com The spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. While vendor information confirms the molecular weight, detailed fragmentation data from techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), which would help to confirm the structure, are not publicly documented. guidechem.com
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule and is characteristic of its chromophore system. The extended π-system of the anthracene core in this compound is expected to result in strong absorption bands in the UV region. The position and intensity of these bands would be influenced by the halogen substituents. However, no experimental UV-Vis absorption spectrum, which would detail the specific absorption maxima (λmax) and molar absorptivity values, is available in the public record.
Fluorescence Spectroscopy for Photophysical Properties Investigation
Fluorescence spectroscopy is a primary tool for investigating the photophysical behavior of this compound and its derivatives. This technique probes the electronic excited states of molecules and provides information on processes such as absorption, emission, and energy transfer.
The investigation of fluorescent molecules involves determining their characteristic excitation and emission spectra. The excitation spectrum reveals the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the distribution of wavelengths of the emitted light after excitation. evidentscientific.com
To determine the emission spectrum of a fluorochrome, it is excited at its wavelength of maximum absorption. evidentscientific.com The resulting fluorescence intensity is then measured across a range of wavelengths. Conversely, to obtain the excitation spectrum, the fluorescence emission is monitored at the wavelength of maximum intensity while the molecule is excited with a series of different wavelengths. evidentscientific.com
Table 1: General Parameters in Fluorescence Spectroscopy
| Parameter | Description | Relevance to this compound |
| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule to a higher electronic state. | Determining the optimal wavelength to induce fluorescence for analytical measurements. |
| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to its ground electronic state. | Characterizing the emitted light and identifying the compound based on its spectral fingerprint. |
| Stokes Shift | The difference in wavelength or frequency between the excitation and emission maxima. | Provides insight into the energy loss between absorption and emission, which can be influenced by molecular structure and environment. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process, which is crucial for applications in sensing and imaging. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Provides information about the rates of radiative and non-radiative decay processes. |
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This phenomenon is a critical consideration in fluorescence microscopy and spectroscopy, as it can limit the duration of experiments and affect the quantitative analysis of data.
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the mobility of fluorescently labeled molecules in a system. picoquant.com In a FRAP experiment, a specific region of interest is intentionally photobleached using a high-intensity laser. picoquant.com The subsequent recovery of fluorescence in this region, due to the movement of unbleached molecules from the surrounding area, is monitored over time. picoquant.com
The analysis of the fluorescence recovery curve provides quantitative information about the diffusion coefficient and the mobile fraction of the fluorescent species. picoquant.com While no specific FRAP studies on this compound were found in the search results, this technique would be highly applicable to understanding its dynamics in various environments, such as in polymer matrices or biological systems, if appropriately labeled or inherently fluorescent derivatives are used. The principles of FRAP are general and can be applied to any system containing mobile fluorescent molecules. picoquant.com
Table 2: Key Parameters in FRAP Analysis
| Parameter | Description | Information Gained |
| Bleaching Duration | The time during which the high-intensity laser is applied to the region of interest. picoquant.com | Should be significantly shorter than the recovery half-time to minimize molecular movement during bleaching. picoquant.com |
| Recovery Half-time (t1/2) | The time it takes for the fluorescence intensity in the bleached region to reach half of its final, recovered intensity. | Related to the rate of diffusion of the fluorescent molecules. |
| Mobile Fraction (Mf) | The fraction of the fluorophore that is free to move and contribute to the fluorescence recovery. picoquant.com | Indicates the proportion of molecules that are not immobilized or trapped. |
| Diffusion Coefficient (D) | A measure of the rate of diffusion of the fluorescent molecules. picoquant.com | Quantifies the mobility of the molecules within the sample. |
Infrared (IR) Spectroscopy for Vibrational Signatures
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands. This spectrum serves as a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.
While a specific, detailed IR spectrum for this compound was not available in the provided search results, the expected vibrational modes can be inferred from the known spectra of related aromatic and halogenated compounds. For instance, the IR spectrum would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of the C-H and C-C bonds of the anthracene core. Additionally, the C-Cl and C-Br stretching vibrations would appear at lower frequencies, providing direct evidence for the presence of these halogen substituents.
The analysis of the vibrational spectra of related compounds, such as substituted anthracenes and other polycyclic aromatic hydrocarbons, provides a basis for interpreting the IR spectrum of this compound. These interpretations are often supported by computational methods, such as density functional theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a high degree of accuracy.
Table 3: Expected IR Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the hydrogen atoms attached to the aromatic rings. |
| Aromatic C=C Stretch | 1625 - 1440 | Stretching vibrations of the carbon-carbon double bonds within the anthracene rings. |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. |
| C-Cl Stretch | 850 - 550 | Stretching vibrations of the carbon-chlorine bonds. |
| C-Br Stretch | 680 - 515 | Stretching vibrations of the carbon-bromine bond. |
Mechanistic Studies of Reactions Involving 10 Bromo 1,8 Dichloroanthracene
Stereochemical and Regiochemical Aspects of Addition Reactions
The anthracene (B1667546) core can act as a diene in Diels-Alder reactions, typically reacting at the 9 and 10 positions. The stereochemistry and regiochemistry of these [4+2] cycloaddition reactions are highly dependent on the nature of the substituents on both the anthracene and the dienophile.
A theoretical study on the regioselectivity of the Diels-Alder reaction between 1,8-dichloroanthracene (B3240527) and acrolein, performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, provides valuable insights that can be extrapolated to 10-Bromo-1,8-dichloroanthracene. nih.govudemedellin.edu.co The analysis of the potential energy surface indicated that the cycloaddition favors the formation of the anti product. nih.gov This preference is in good agreement with experimental results for similar systems. nih.gov The study utilized Frontier Molecular Orbital (FMO) analysis, as well as global and local reactivity indices, to confirm the observed regioselectivity. nih.gov
For a substituted anthracene like this compound, the electronic effects of the bromine and chlorine atoms, as well as the steric bulk, will direct the approach of the dienophile. Generally, in the Diels-Alder reaction of 9-substituted anthracenes with unsymmetrical dienophiles, the formation of "ortho" and "meta" isomers is possible. The preferred regioisomer is often dictated by a combination of electronic and steric factors. The presence of the bulky bromine atom at the 10-position in this compound would be expected to exert a significant steric influence on the approaching dienophile, potentially favoring addition from the less hindered face of the anthracene ring system.
Pathways of Halogenation and Dehalogenation Reactions
The introduction and removal of halogen atoms from the this compound framework are fundamental transformations.
Halogenation: The synthesis of this compound itself involves a halogenation reaction. The key starting material, 1,8-dichloroanthracene, can be brominated at the 10-position. This reaction highlights the enhanced reactivity of the 9 and 10 positions of the anthracene nucleus towards electrophilic attack.
Dehalogenation: The removal of halogen atoms from polyhalogenated aromatic compounds can proceed through various mechanisms, with reductive dehalogenation being a prominent pathway. While specific studies on the dehalogenation of this compound are not prevalent in the literature, general mechanisms for the reductive dehalogenation of polyhalogenated compounds have been described. One proposed mechanism involves two sequential single-electron transfers to the substrate. nih.gov The first electron transfer results in the formation of a radical anion, which then expels a halide ion to form a radical. A second electron transfer to this radical generates a carbanion, which can then be protonated to yield the dehalogenated product. nih.gov
In the context of this compound, the bromine atom at the 10-position would likely be the most susceptible to reductive cleavage due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The reaction could potentially be initiated by chemical reducing agents or through electrochemical methods.
Reaction Kinetics and Energetic Thresholds in Transformations
The kinetics and energetic barriers of chemical reactions provide crucial information about their feasibility and mechanism. For reactions involving this compound, these parameters are influenced by the electronic and steric nature of its substituents.
While specific experimental kinetic data for reactions of this compound is scarce, theoretical studies on related systems offer valuable insights. Quantum chemical calculations on the Diels-Alder reactions of chiral substituted anthracenes have shown that the activation energies are significantly influenced by structural rearrangements of the reactants. udemedellin.edu.conih.gov In many cases, these structural changes account for over 70% of the total activation energy. udemedellin.edu.conih.gov The studies also indicate a correlation between the thermodynamics and kinetics of these reactions, following the Bell-Evans-Polanyi principle, where a lower activation energy corresponds to a lower reaction energy. udemedellin.edu.conih.gov
The electronic activity during the reaction, which can be analyzed using the Reaction Electronic Flux (REF), helps in understanding whether the reaction is driven by the formation of new sigma or pi bonds. udemedellin.edu.conih.gov For instance, in some Diels-Alder reactions of substituted anthracenes, the process is driven by the spontaneous electronic activity associated with bond formation and strengthening. udemedellin.edu.conih.gov
The following table provides a conceptual overview of how substituents might influence the energetic aspects of reactions involving anthracene derivatives, which can be applied to this compound.
| Reaction Type | Substituent Effect on Activation Energy (Conceptual) | Rationale |
| Photo-cyclomerization | Increased | Steric hindrance from the 1,8-dichloro and 10-bromo substituents likely increases the energy barrier for the formation of the necessary pre-dimer geometry. |
| Diels-Alder Cycloaddition | Dependent on dienophile | The electronic nature of the dienophile will determine the electronic demand of the reaction. The halogen substituents will influence the HOMO and LUMO energies of the anthracene core. |
| Reductive Dehalogenation | Lower for C-Br bond | The carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting a lower activation energy for its reductive cleavage. |
It is important to note that this table is based on general principles and that detailed computational and experimental studies would be required to determine the precise kinetic and energetic parameters for reactions of this compound.
Applications of 10 Bromo 1,8 Dichloroanthracene As a Precursor in Functional Material Synthesis Focus on Structural Integration, Not Final Material Properties
Building Blocks for Photo-Switchable Systems
While direct synthesis of photo-switchable moieties from 10-Bromo-1,8-dichloroanthracene is not prominently documented, its role as a structural scaffold allows for integration into larger systems that contain photo-responsive units. Photo-switchable systems often rely on molecules like azobenzene, which can isomerize between trans and cis states upon light irradiation. nih.gov In the context of supramolecular chemistry, an anthracene-based framework can be incorporated into a host-guest assembly where a photo-switchable guest molecule, such as azobenzene, controls the association or dissociation of the complex. nih.govrsc.org
The this compound molecule serves as a foundational building block for the rigid components of such systems. The reactive bromo group at the C-10 position can be used to link the anthracene (B1667546) core to other parts of a supramolecular structure, which in turn can be designed to interact with a photo-switchable element. This integration allows the intrinsic properties of the anthracene unit, such as its fluorescence, to be modulated by the light-induced conformational changes of the nearby photo-switchable molecule.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Substituted anthracenes are fundamental components in organic electronics, particularly as blue-emitting materials in OLEDs. For instance, 9,10-diphenylanthracene (B110198), a well-known blue OLED component, is synthesized from a dichloroanthracene precursor. The core structure of this compound provides a direct pathway to analogous materials.
The key to its utility is the C-Br bond at the 10-position, which is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl substituents at this position. By carefully selecting the group to be attached, chemists can systematically tune the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, of the resulting anthracene derivative. The 1,8-dichloro substituents also play a crucial role by influencing the molecule's steric and electronic properties, which can affect solid-state packing and charge transport characteristics—critical factors for device performance. Therefore, this compound acts as a versatile precursor for creating a library of custom-designed emitters or charge-transport materials for OLED and OPV applications.
Precursors for Supramolecular Assemblies and Host-Guest Chemistry
The rigid, well-defined geometry of the anthracene core makes it an ideal component for the construction of macrocycles and other complex supramolecular structures. Research has shown that 1,8-disubstituted anthracene derivatives can be used to synthesize macrocyclic oligomers, such as hexamers and dodecamers, linked by units like acetylenes. researchgate.net These structures are of interest in host-guest chemistry, where the macrocycle's cavity can encapsulate smaller guest molecules. thno.orgnih.gov
This compound is a key starting material for building the monomeric units that form these assemblies. Through cross-coupling reactions at the 10-position, it is possible to create linked 1,8-dichloroanthracene (B3240527) derivatives. These linked dimers or oligomers can then serve as larger building blocks for the programmed assembly of even more complex host structures. The non-covalent interactions inherent in host-guest chemistry, combined with the defined structural framework provided by the anthracene units, allow for the creation of sophisticated systems for molecular recognition and sensing. nih.govthno.org
Scaffolds for Conjugated Polymers and Frameworks
The development of π-conjugated organic materials is a cornerstone of modern materials science. This compound serves as an exceptional scaffold for extending conjugation in one or more dimensions, leading to the formation of conjugated polymers and organic frameworks. Its primary role is as a multifunctional building block in polymerization and cross-coupling reactions.
The reactivity of the C-10 bromo position is central to this application. It readily participates in reactions like the Sonogashira coupling with terminal alkynes. Research has demonstrated the synthesis of linked 1,8-dichloroanthracen-10-yl derivatives by reacting this compound with various doubly ethynyl-substituted substrates. This method allows for the creation of rigid dimers and oligomers where the anthracene units are connected by conjugated linkers.
| Reactant 1 | Reactant 2 (Doubly Ethynyl-Substituted Substrate) | Resulting Linker Between Anthracene Units |
| This compound | Butadiyne | Butadiynediyl |
| This compound | Dimethylsilyldiethyne | Dimethylsilyldiethynyl |
| This compound | Octa-1,7-diyne | Octa-1,7-diyne-1,8-diyl |
| This compound | Propane-1,3-diylbis(dimethylsilyl)diethyne | Propane-1,3-diylbis(dimethylsilyl)diethynyl |
| This compound | 1,2-Diethynylbenzene | Benzene-1,2-diethynyl |
| This compound | 1,8-Diethynylnaphthalene | Naphthalene-1,8-diyldiethynyl |
| This compound | 1,8-Diethynylanthracene | Anthracene-1,8-diyldiethynyl |
This table illustrates the versatility of this compound as a precursor for creating structurally diverse linked anthracene systems via cross-coupling reactions.
These linked structures are essentially short, well-defined segments of a conjugated polymer or framework, demonstrating the fundamental role of the initial precursor in defining the final material's architecture.
Role in Advanced Materials with Tunable Optical and Electronic Responses
The ability to fine-tune the properties of a material at the molecular level is critical for creating advanced functional systems. This compound is a precursor that offers multiple handles for such tuning. The functionalization at the 10-position via cross-coupling reactions is the most direct way to modify the molecule's electronic character. Attaching electron-donating or electron-withdrawing groups at this site allows for precise control over the frontier molecular orbital energies (HOMO and LUMO), which in turn dictates the material's absorption, emission, and redox properties.
Furthermore, the 1,8-dichloro substituents are not merely passive spectators. They impose significant steric strain, which can twist the anthracene core and influence the conformation of attached side groups. This conformational control is crucial for modulating solid-state packing and preventing undesirable aggregation-induced quenching in emissive materials. While less reactive than the C-Br bond, the C-Cl bonds offer potential sites for further, more forcing chemical modifications, providing a pathway to even more complex, multi-functionalized anthracene structures. This multi-level structural control makes this compound a powerful precursor for designing advanced materials with highly tailored and responsive optical and electronic properties.
Future Research Directions and Unexplored Avenues in 10 Bromo 1,8 Dichloroanthracene Chemistry
Development of Novel Catalytic Routes for Sustainable Synthesis
The synthesis of halogenated anthracenes, while established, often relies on stoichiometric reagents and harsh reaction conditions, raising environmental and economic concerns. nih.gov Future research is poised to pivot towards more sustainable and efficient catalytic methodologies.
Key Research Thrusts:
Transition Metal Catalysis: The application of transition metal catalysts, particularly palladium, nickel, and cobalt, has shown promise in the synthesis of complex anthracene (B1667546) scaffolds. frontiersin.orgnih.govnih.gov Future efforts should focus on developing catalysts with higher turnover numbers and selectivity for the specific halogenation pattern of 10-Bromo-1,8-dichloroanthracene. Cobalt-catalyzed [2+2+2] cyclotrimerization reactions, for instance, have been effective in producing other halogenated anthracenes and could be adapted for this specific isomer. frontiersin.orgnih.gov
C-H Activation: Direct C-H bond activation represents a paradigm shift in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. Developing catalytic systems capable of selectively activating the C-H bonds of a 1,8-dichloroanthracene (B3240527) precursor for subsequent bromination would be a significant advancement.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for green chemistry. mdpi.com Exploring organocatalysts, such as 9,10-phenanthrenedione, in combination with a Lewis acid, could facilitate the synthesis under milder conditions, using light as a renewable energy source. mdpi.com
Recyclable Catalyst Systems: To enhance the sustainability of these processes, the development of recyclable catalyst systems is crucial. frontiersin.org This could involve heterogenizing homogeneous catalysts on solid supports or employing biphasic catalysis to simplify catalyst recovery and reuse.
A comparative analysis of potential catalytic strategies is presented in Table 1.
| Catalytic Strategy | Potential Advantages | Key Challenges |
| Transition Metal Catalysis | High efficiency and selectivity, well-established for PAHs. frontiersin.orgnih.govnih.gov | Catalyst cost and toxicity, potential for metal contamination. |
| C-H Activation | Atom economy, reduced waste generation. | Selectivity in polyhalogenated systems, catalyst development. |
| Photoredox Catalysis | Mild reaction conditions, use of renewable energy. mdpi.com | Scalability, quantum yield optimization. |
| Recyclable Catalysts | Reduced cost and environmental impact. frontiersin.org | Catalyst leaching and deactivation. |
Exploration of New Derivatization Chemistries at Periphery and Core
The three halogen atoms on the this compound core provide distinct handles for a multitude of derivatization reactions, allowing for the precise tuning of its electronic and steric properties.
Peripheral Derivatization (Positions 1 and 8):
The chloro substituents at the 1 and 8 positions are sterically hindered, influencing the reactivity and the conformation of the resulting derivatives. Future research could explore:
Cross-Coupling Reactions: While challenging, the development of specialized ligands and catalytic systems for Suzuki, Stille, and Buchwald-Hartwig amination reactions at these positions could yield novel, non-planar architectures with unique photophysical properties.
Nucleophilic Aromatic Substitution (SNAr): Investigating the limits of SNAr reactions with various nucleophiles under forcing conditions could provide access to a range of functionalized 1,8-disubstituted anthracenes.
Core Derivatization (Position 10):
The bromo substituent at the 10-position is more labile and serves as a primary site for functionalization.
Alkynylation and Arylation: Sonogashira and Suzuki cross-coupling reactions are well-suited for introducing a wide array of aryl and alkynyl groups at this position, extending the π-conjugation and modifying the electronic properties. diva-portal.org
Introduction of Heteroatoms: Exploring reactions that introduce heteroatoms such as nitrogen, phosphorus, or boron at the 10-position could lead to materials with novel electronic and photophysical characteristics.
A recent study demonstrated the synthesis of various anthracene derivatives through Suzuki and Sonogashira cross-coupling reactions, highlighting the tunability of their photophysical and electrochemical properties. diva-portal.org The insights from such studies can be directly applied to the derivatization of this compound.
Advanced Computational Predictions for Rational Design of Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis. mdpi.comresearchgate.net
Future Computational Approaches:
High-Throughput Screening: Employing computational screening to evaluate a large library of virtual derivatives of this compound can rapidly identify candidates with desired electronic properties, such as specific HOMO/LUMO energy levels or small energy gaps.
Modeling of Excited States: Time-dependent DFT (TD-DFT) calculations can predict the absorption and emission spectra of new derivatives, guiding the design of novel fluorophores and phosphors. mdpi.com
Structure-Property Relationships: Computational studies can elucidate the impact of different substituents at the 1, 8, and 10 positions on the planarity of the anthracene core and, consequently, on the solid-state packing and charge transport properties. A recent theoretical exploration of halogenated anthracene derivatives has provided valuable insights into the electronic and molecular modifications induced by halogenation. researchgate.netvsu.ru
The calculated effects of different substituents on the electronic properties of an anthracene core are summarized in Table 2.
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Band Gap |
| Electron-Donating | Increases | Increases | Generally Decreases |
| Electron-Withdrawing | Decreases | Decreases | Generally Decreases |
| Extended π-systems | Increases | Decreases | Significantly Decreases |
Integration into Emerging Functional Material Architectures
The unique properties of this compound and its derivatives make them prime candidates for integration into a variety of advanced materials.
Potential Applications:
Organic Electronics: Anthracene derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov The tailored electronic properties of derivatives of this compound could lead to more efficient and stable devices.
Photomechanical Materials: The photodimerization of anthracene derivatives in the solid state can induce mechanical motion. researchgate.net Judicious design of crystalline materials based on this compound could lead to novel photo-actuators and sensors.
Covalent Organic Frameworks (COFs): The rigid structure and multiple reactive sites of this molecule make it an excellent building block for the bottom-up synthesis of highly ordered, porous COFs for applications in gas storage, separation, and catalysis.
Molecular Switches: The reversible nature of some derivatization reactions could be exploited to create molecular switches with tunable optical or electronic properties. mdpi.com
Synergistic Approaches Combining Synthetic and Theoretical Methodologies
The most rapid and impactful advances in the field will undoubtedly come from a close integration of synthetic chemistry and theoretical modeling.
A Combined Approach:
Theoretical Design: Computational methods will be used to design novel derivatives of this compound with specific, targeted properties.
Synthetic Realization: Efficient and sustainable synthetic routes will be developed to produce the most promising candidates identified through theoretical screening.
Experimental Characterization: The synthesized compounds will be thoroughly characterized to validate the theoretical predictions and provide feedback for further refinement of the computational models.
Device Fabrication and Testing: The new materials will be incorporated into functional devices to assess their performance in real-world applications.
This iterative cycle of design, synthesis, characterization, and testing will accelerate the discovery of new materials based on the this compound scaffold and unlock their full potential in a wide range of scientific and technological fields. The study of polycyclic aromatic hydrocarbons and their derivatives continues to be a vibrant area of research, with new discoveries constantly pushing the boundaries of what is possible. caltech.edunih.govccsenet.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
